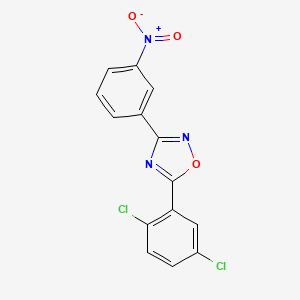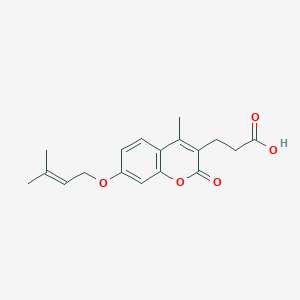
5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Métodos De Preparación
The synthesis of 5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-dichlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and dehydrating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: It is being investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparación Con Compuestos Similares
5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-Phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the dichlorophenyl group, which may result in different chemical properties and biological activities.
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
5-(2,5-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the nitro group on the phenyl ring is different, which can influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-4-5-12(16)11(7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZVNIFIBPNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B5831971.png)



![(2E)-N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B5831994.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)
![3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5832006.png)


![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)


![1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine](/img/structure/B5832060.png)
![N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide](/img/structure/B5832067.png)
